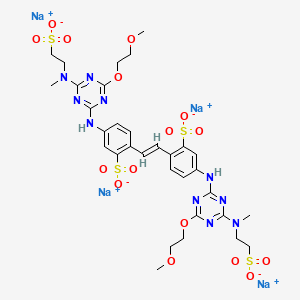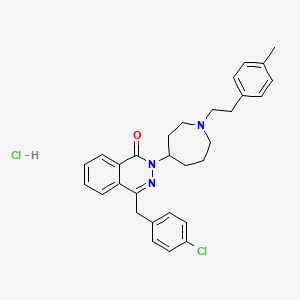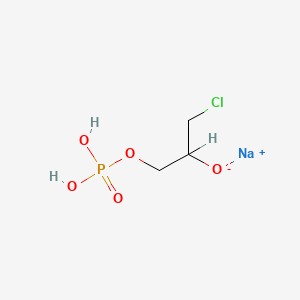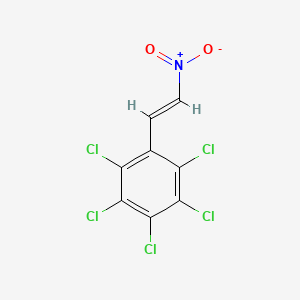
Benzene, pentachloro(2-nitroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, pentachloro(2-nitroethenyl)- is a chemical compound characterized by the presence of a benzene ring substituted with five chlorine atoms and a 2-nitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentachloro(2-nitroethenyl)- typically involves the nitration of pentachlorobenzene. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The process involves the electrophilic substitution of a nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, pentachloro(2-nitroethenyl)-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, pentachloro(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzene, pentachloro(2-nitroethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, pentachloro(2-nitroethenyl)- exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, pentachloro-: Similar structure but lacks the nitroethenyl group.
Benzene, (2-nitroethenyl)-: Similar structure but lacks the chlorine substitutions.
Uniqueness
Benzene, pentachloro(2-nitroethenyl)- is unique due to the combination of its pentachlorobenzene core and the 2-nitroethenyl group
Eigenschaften
CAS-Nummer |
18840-56-7 |
|---|---|
Molekularformel |
C8H2Cl5NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ |
InChI-Schlüssel |
JUJDOAMAIRSWSP-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



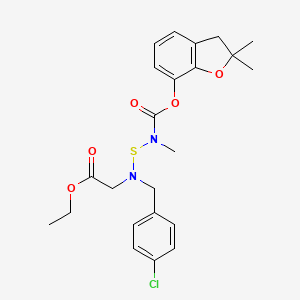


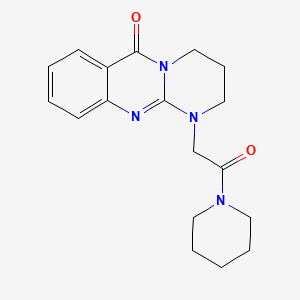

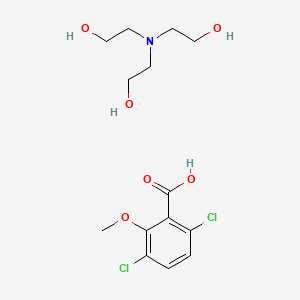


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

